molecular formula C17H10ClF3N4S B287333 6-(4-Chlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B287333
Molekulargewicht: 394.8 g/mol
InChI-Schlüssel: HFHRCNAMNKUOMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Chlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of triazolothiadiazoles and has shown promising results in various studies related to its synthesis, mechanism of action, and potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of 6-(4-Chlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological effects by modulating certain cellular pathways and signaling molecules.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects, including:
1. Inhibition of bacterial and fungal growth by disrupting the cell membrane.
2. Suppression of pro-inflammatory cytokines and enzymes, which contribute to the development of inflammation.
3. Induction of apoptosis in cancer cells by activating the caspase pathway.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-(4-Chlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent pharmacological properties, relatively simple synthesis method, and low toxicity. However, the compound also has some limitations, such as its poor solubility in water and limited bioavailability.

Zukünftige Richtungen

There are several potential future directions for the research on 6-(4-Chlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including:
1. Further studies on the mechanism of action and cellular pathways involved in its pharmacological effects.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigation of its potential use in combination therapy with other drugs for the treatment of various diseases.
4. Exploration of its potential use as a diagnostic tool for the detection of certain diseases.
5. Development of novel drug delivery systems to improve its bioavailability and therapeutic efficacy.
In conclusion, 6-(4-Chlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in various scientific research applications. Its potential pharmacological properties make it a promising candidate for the development of new drugs for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Synthesemethoden

The synthesis of 6-(4-Chlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-(trifluoromethyl)phenyl hydrazine with 4-chlorobenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then treated with thiosemicarbazide and ammonium acetate to form the final compound.

Wissenschaftliche Forschungsanwendungen

The potential pharmacological properties of 6-(4-Chlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various scientific research applications. Some of the notable research areas include:
1. Antimicrobial activity: Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
2. Anti-inflammatory activity: The compound has also been found to possess potent anti-inflammatory properties, which could make it a potential candidate for the development of anti-inflammatory drugs.
3. Antitumor activity: Several studies have reported the potential antitumor activity of this compound, which could be attributed to its ability to induce apoptosis in cancer cells.

Eigenschaften

Produktname

6-(4-Chlorobenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molekularformel

C17H10ClF3N4S

Molekulargewicht

394.8 g/mol

IUPAC-Name

6-[(4-chlorophenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10ClF3N4S/c18-13-7-1-10(2-8-13)9-14-24-25-15(22-23-16(25)26-14)11-3-5-12(6-4-11)17(19,20)21/h1-8H,9H2

InChI-Schlüssel

HFHRCNAMNKUOMH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)Cl

Kanonische SMILES

C1=CC(=CC=C1CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.